molecular formula C18H27N7O2 B3799155 N-({1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)acetamide

N-({1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)acetamide

Cat. No.: B3799155
M. Wt: 373.5 g/mol
InChI Key: HGLBWTIHTZRVRX-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features, including an azepane ring, a piperidine ring, an oxadiazole ring, and a pyrazine ring. These features suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For this compound, one might expect it to have a relatively high melting point and poor solubility in water due to the presence of multiple aromatic rings .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science, based on its structural features .

Properties

IUPAC Name

N-[[1-[6-(azepan-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O2/c1-13(26)19-11-14-7-6-10-25(12-14)18-17(24-8-4-2-3-5-9-24)20-15-16(21-18)23-27-22-15/h14H,2-12H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLBWTIHTZRVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN(C1)C2=NC3=NON=C3N=C2N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-({1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)acetamide
Reactant of Route 3
N-({1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-({1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-({1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-({1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)acetamide

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